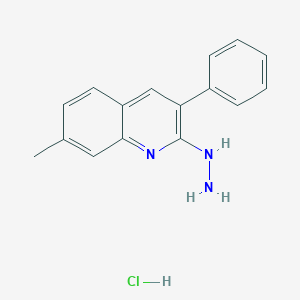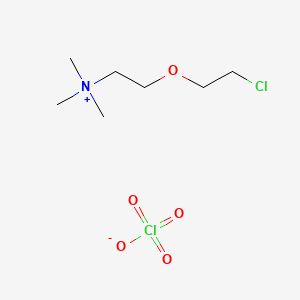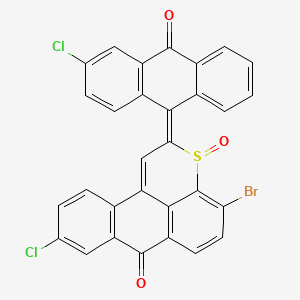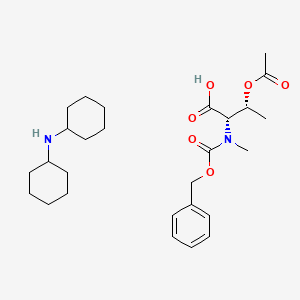
Asn-pro-asn-ala-asn-pro-asn-ala-asn-pro-asn-ala
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” is a peptide composed of repeating units of asparagine (ASN), proline (PRO), and alanine (ALA) Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid (asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for specific sequences.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents for mutagenesis, such as oligonucleotides and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
The peptide “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mécanisme D'action
The mechanism of action of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ala-Asn-Asn-Pro: A tetrapeptide with a similar sequence but shorter length.
Asn-Pro-Ala: A tripeptide with a similar sequence but shorter length.
L-asparagine: An amino acid that is a component of the peptide sequence.
Uniqueness
The uniqueness of “ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA-ASN-PRO-ASN-ALA” lies in its repeating sequence, which may confer specific structural and functional properties not found in shorter peptides or individual amino acids. This repetitive structure can influence its stability, binding affinity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C48H74N18O19 |
|---|---|
Poids moléculaire |
1207.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C48H74N18O19/c1-19(56-39(75)23(14-32(51)68)59-42(78)28-7-4-10-64(28)45(81)22(49)13-31(50)67)37(73)62-26(17-35(54)71)46(82)65-11-5-8-29(65)43(79)60-24(15-33(52)69)40(76)57-20(2)38(74)63-27(18-36(55)72)47(83)66-12-6-9-30(66)44(80)61-25(16-34(53)70)41(77)58-21(3)48(84)85/h19-30H,4-18,49H2,1-3H3,(H2,50,67)(H2,51,68)(H2,52,69)(H2,53,70)(H2,54,71)(H2,55,72)(H,56,75)(H,57,76)(H,58,77)(H,59,78)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,84,85)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
WSHXGXJWMNWORY-UPPQRMANSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


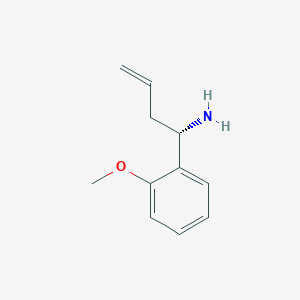
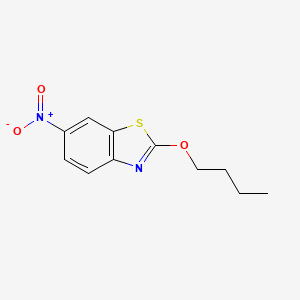
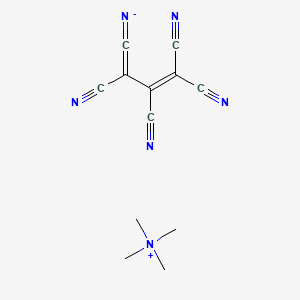
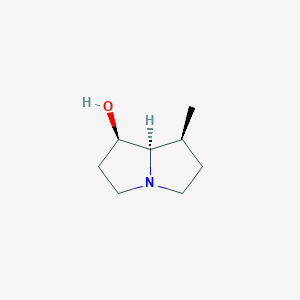
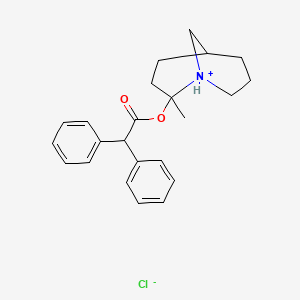
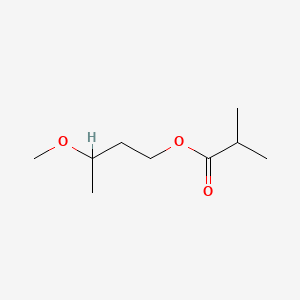
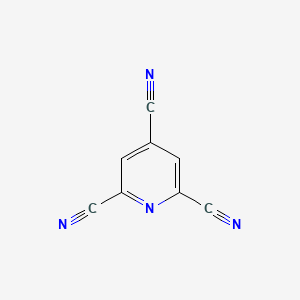

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

